molecular formula C9H13N3 B2765122 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine CAS No. 1334146-17-6

2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine

Cat. No.: B2765122
CAS No.: 1334146-17-6
M. Wt: 163.224
InChI Key: RQQFQIHYFJXNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine (CAS 1334146-17-6) is a tetrahydropyridopyrimidine derivative that serves as a privileged chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors for cancer therapy . This compound features a partially saturated bicyclic core structure, which contributes to its favorable drug-like properties and provides multiple vectors for synthetic modification to explore structure-activity relationships . The core pyridopyrimidine structure is recognized as a "privileged scaffold" capable of providing ligands for various biological receptors, with significant resemblance to endogenous nitrogenous bases found in DNA and RNA . Specifically, the 5,6,7,8-tetrahydro derivative has been identified as a key pharmacophore in inhibitors targeting extracellular signal-regulated kinase 2 (Erk2) . Erk2 is a crucial component of the MAPK signaling pathway, which is frequently dysregulated in various cancers, making its inhibition a promising therapeutic strategy. Inhibitors based on this scaffold have demonstrated potent and selective inhibition of Erk2, along with the ability to knockdown phospho-RSK levels in cellular assays and in vivo models . This compound is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9-11-5-7-3-4-10-6-8(7)12-9/h5,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQFQIHYFJXNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C2CCNCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity of the 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffold

Introduction: The Pyrido[3,4-d]pyrimidine Core as a Privileged Scaffold

Fused pyrimidine derivatives represent a cornerstone in medicinal chemistry, largely due to their structural resemblance to endogenous purines, which allows them to interact with a wide array of biological targets.[1] This diverse family of heterocyclic compounds has yielded therapeutics with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Within this family, the pyridopyrimidine skeleton, a fusion of pyrimidine and pyridine rings, is present in several notable drugs.[3]

This guide focuses specifically on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus, a saturated variant of the pyrido[3,4-d]pyrimidine scaffold. The introduction of the saturated piperidine ring provides a three-dimensional geometry that can be exploited for achieving higher target affinity and selectivity compared to its aromatic counterparts. This scaffold is the core of Adagrasib, a clinically approved selective inhibitor of the KRAS-G12C mutant protein, highlighting its therapeutic relevance.[4] While this review will focus on the bioactivity of the core scaffold and its various derivatives, it is important to note that literature on the specific "2-ethyl" substituted analog is sparse; therefore, the discussion will encompass the broader class to provide a comprehensive overview for researchers and drug development professionals.

Part 1: General Synthesis Strategies

The generation of diverse molecular libraries for biological screening is predicated on efficient and versatile synthetic routes. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is typically constructed from either pyrimidine or pyridine precursors.[5] A common strategy involves the initial construction of a substituted piperidine or dihydropyridine ring, followed by annulation of the pyrimidine ring.

Key reactions in the derivatization of the core scaffold include nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) at the C2 position.[2][4] These methods allow for the systematic introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

G cluster_0 Core Synthesis cluster_1 Scaffold Derivatization start Substituted Piperidine Precursor intermediate 2,4-Dichloro-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine start->intermediate Pyrimidine Ring Annulation c4_sub C4-Substituted Analog intermediate->c4_sub Nucleophilic Substitution (e.g., R-NH2) c2_sub C2-Substituted Analog intermediate->c2_sub Suzuki Coupling (e.g., R'-B(OH)2) c2_c4_sub C2, C4-Disubstituted Final Compound c4_sub->c2_c4_sub Suzuki Coupling (e.g., R'-B(OH)2) c2_sub->c2_c4_sub Nucleophilic Substitution (e.g., R-NH2)

Caption: Generalized synthetic and derivatization workflow for the scaffold.

Part 2: The Broad Spectrum of Bioactivity

Derivatives of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold have demonstrated significant activity across several therapeutic areas, with the most extensive research focused on oncology.

Anticancer Activity

The primary anticancer mechanism associated with this scaffold is the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways that are often deregulated in cancer.[2][3]

Mutations in the KRAS gene are drivers in a significant percentage of pancreatic, biliary, and lung cancers.[6] The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been instrumental in developing inhibitors targeting the KRAS-G12D and KRAS-G12C mutations.[4][6]

  • Mechanism: These inhibitors act as allosteric binders, targeting a switch-II pocket on the KRAS protein.[6] This prevents the protein from engaging with its downstream effectors, thereby blocking aberrant signaling through pathways like the MAPK/Erk cascade.

  • Key Compounds: Compound 10c (a tetrahydropyrido[3,4-d]pyrimidine derivative) showed selective anti-proliferative activity in Panc1 cells (KRAS-G12D) with an IC50 of 1.40 µM.[6][7] Adagrasib, which features this core, is a marketed drug for KRAS-G12C mutated non-small cell lung cancer.[4]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS KRAS (G12D/C) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 5,6,7,8-Tetrahydropyrido [3,4-d]pyrimidine Inhibitors Inhibitor->RAS Inhibits (Adagrasib) Inhibitor->ERK Inhibits (Erk2 Inhibitors)

Caption: Inhibition of the MAPK/Erk signaling pathway by scaffold derivatives.

Extracellular signal-regulated kinase 2 (Erk2) is a key downstream node in the MAPK pathway. Inhibiting Erk2 can be an effective strategy, especially in cancers with resistance to upstream inhibitors (e.g., MEK inhibitors). A series of tetrahydropyrido[3,4-d]pyrimidine-based compounds were identified as potent and selective inhibitors of Erk2, demonstrating reduction of downstream signaling in both cell and xenograft models.[8]

The broader, unsaturated pyrido[3,4-d]pyrimidine scaffold has been shown to inhibit a range of other kinases, suggesting potential for the tetrahydropyridine core as well.

  • Monopolar spindle 1 (Mps1) Kinase: Mps1 is crucial for proper chromosome segregation during mitosis, making it an attractive cancer target. Pyrido[3,4-d]pyrimidine derivatives have been synthesized as potent Mps1 inhibitors, with molecular modeling studies showing key interactions with residues like G605 in the ATP-binding pocket.[9]

  • Epidermal Growth Factor Receptor (EGFR): Derivatives of the isomeric pyrido[2,3-d]pyrimidine have shown potent EGFR inhibitory activity, including against resistant mutations like T790M.[10][11] This suggests that the pyridopyrimidine class has broad applicability in targeting receptor tyrosine kinases.

Compound ClassTarget / Cell LineIC50 Value (µM)Reference
Pyrido[3,4-d]pyrimidine Deriv.MGC803 (Gastric Cancer)0.59[12]
Tetrahydropyrido[3,4-d]pyrimidinePanc1 (KRAS-G12D)1.40[6][7]
Pyrido[3,4-d]pyrimidine Deriv.UO-31 (Renal Cancer)Growth Inhibition[2]
Pyrido[2,3-d]pyrimidine Deriv.EGFRWT0.099[11]
Pyrido[2,3-d]pyrimidine Deriv.PIM-1 Kinase0.0114[13]
Antimicrobial Activity

While less explored than their anticancer properties, fused pyrimidine systems, including tetrahydropyrimido[4,5-d]pyrimidines, have shown notable antibacterial and antifungal activity.[14] Studies on novel tetrahydropyrimidines demonstrated minimum inhibitory concentrations (MICs) against various bacteria and fungi ranging from 0.20 to 3.25 mg/mL.[15] The compounds with free amino groups often exhibit enhanced activity.[14] This suggests that the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core could serve as a valuable scaffold for developing new anti-infective agents.

Other Bioactivities

The versatility of the scaffold extends to other therapeutic areas, including inflammation and central nervous system (CNS) disorders.

  • CXCR2 Antagonism: The chemokine receptor CXCR2 is implicated in numerous inflammatory diseases. A pyrido[3,4-d]pyrimidine analog was identified as a potent CXCR2 antagonist with an IC50 of 0.11 µM, highlighting its potential for treating inflammatory conditions.[16]

  • 5-HT1A Receptor / SERT Ligands: In the search for new antidepressants, 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives (an isomeric scaffold) were synthesized as dual-acting ligands for the serotonin 5-HT1A receptor and the serotonin transporter (SERT), with high binding affinities (Ki = 8–87 nM for 5-HT1A; Ki = 8–52 nM for SERT).[17]

Part 3: Key Experimental Protocols & Workflows

To ensure scientific integrity, described protocols must be robust and self-validating. The following sections detail a standard workflow for initial bioactivity screening.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a crucial first step in identifying compounds with potential anticancer activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is chosen to allow for multiple cell doubling times.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Sources

History and discovery of 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of 5H,6H,7H,8H-Pyrido[3,4-d]pyrimidine Derivatives

Authored by a Senior Application Scientist

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

The 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine core, a heterocyclic structure formed by the fusion of a pyrimidine with a piperidine ring, represents a remarkable journey from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its true potential has been unlocked in the last two decades, culminating in its presence in clinically approved drugs targeting some of the most challenging objectives in oncology. This guide provides an in-depth exploration of this scaffold's history, the evolution of its synthesis, and the key discoveries that have established it as a "privileged" structure in the development of targeted therapeutics. We will delve into the causal relationships behind experimental designs and the self-validating nature of the synthetic protocols that have enabled its rise to prominence.

The Genesis: Early Synthetic Efforts and Structural Elucidation

The initial history of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is rooted in the fundamental exploration of fused heterocyclic systems. Early synthetic approaches were often linear, multi-step sequences characterized by harsh reaction conditions and modest yields. These initial efforts, while not high-throughput, were crucial for establishing the fundamental reactivity of the ring system and confirming its structure. The primary challenge was the controlled construction of the fused bicyclic system, which chemists approached from two main perspectives: building the pyrimidine ring onto a pre-functionalized piperidine, or constructing the piperidine ring from a substituted pyrimidine. These foundational methods laid the groundwork for the more sophisticated and modular approaches that would follow.

A Paradigm Shift: The Evolution of Modular Synthetic Strategies

The true explosion of interest in the 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine core was catalyzed by the advent of modern synthetic methodologies that allowed for rapid, efficient, and diverse functionalization of the scaffold. These advancements transformed the core from a synthetic challenge into a versatile template for library synthesis and structure-activity relationship (SAR) studies.

The Dichloro Intermediate: A Gateway to Diversity

A pivotal breakthrough was the development of a robust synthesis for 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine intermediates. This key building block serves as a versatile hub for introducing a wide array of substituents through selective, stepwise reactions. The differential reactivity of the C2 and C4 chlorine atoms allows for controlled, regioselective functionalization.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrido[3,4-d]pyrimidine

This protocol exemplifies the modular approach starting from a common dichloro-intermediate. The logic is to first perform a nucleophilic aromatic substitution (SNAr) at the more reactive C4 position, followed by a palladium-catalyzed cross-coupling reaction at the C2 position.

Step 1: Nucleophilic Aromatic Substitution at C4

  • To a solution of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add the desired amine nucleophile (1.1 eq).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (2.0 eq), to scavenge the HCl byproduct.

  • Stir the reaction mixture at an elevated temperature (e.g., 60 °C) under a nitrogen atmosphere and monitor progress by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Upon completion, perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate. Purify the resulting 2-chloro-4-amino substituted intermediate by column chromatography.

Step 2: Suzuki Cross-Coupling at C2

  • In a reaction vessel, combine the 2-chloro-4-amino intermediate (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of dioxane and water.

  • Degas the mixture by bubbling nitrogen through it, then heat to reflux (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, perform a standard aqueous workup and purify the final 2,4-disubstituted product by column chromatography or recrystallization.[2]

This two-step, one-pot modification allows for the rapid generation of diverse molecules, which is essential for efficient drug discovery.[2][3]

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of the dichloro-intermediate in generating molecular diversity.

G Start Pyrido[3,4-d]pyrimidine Core Synthesis Dichloro 2,4-Dichloro Intermediate Start->Dichloro Chlorination SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 Dichloro->SNAr Amine (R1-NH2), Base C4_Sub 2-Chloro-4-Substituted Intermediate SNAr->C4_Sub Suzuki Suzuki Coupling at C2 Final Diverse 2,4-Disubstituted Derivatives Suzuki->Final C4_Sub->Suzuki R2-B(OH)2, Pd Catalyst

Caption: A generalized synthetic pathway for diversifying the scaffold.

The Discovery of Potent Biological Activity: From HTS Hits to Clinical Candidates

The development of efficient synthetic routes enabled the screening of large libraries of 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine derivatives, leading to the discovery of their potent and varied biological activities. This scaffold has proven particularly fruitful in the field of kinase inhibition.

Targeting the MAPK Pathway: Erk2 Inhibitors

One of the early, significant discoveries was a series of potent and selective inhibitors of extracellular signal-regulated kinase 2 (Erk2), a key component of the MAPK signaling pathway.[4] These compounds were identified through high-throughput screening (HTS) and optimized using structure-based drug design. This work demonstrated the scaffold's utility in targeting ATP-binding sites of kinases and provided a clear SAR, showing that potent inhibition of Erk2 could be achieved and translated to cellular activity.[4]

A Breakthrough in Oncology: The Discovery of Adagrasib

The most impactful application of the 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine scaffold to date is in the development of KRAS inhibitors. The KRAS protein was long considered "undruggable" due to its high affinity for GTP and the lack of deep allosteric pockets.

Adagrasib (MRTX849) emerged as a highly selective, covalent inhibitor of the KRAS G12C mutant protein.[2] The tetrahydropyrido[3,4-d]pyrimidine core serves as a rigid scaffold that correctly orients the functional groups for binding. Specifically, electrophilic substitution at the N7 position allows for the attachment of a reactive group that forms an irreversible covalent bond with the cysteine residue of the mutant KRAS protein.[2] Adagrasib also exhibits a favorable pharmacokinetic profile with a long half-life of approximately 23 hours, contributing to its clinical efficacy in treating KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.[2][5]

Visualizing the Mechanism of Action

The diagram below illustrates the central role of KRAS in the MAPK signaling pathway and the inhibitory action of Adagrasib.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS KRAS (G12C) RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Adagrasib Adagrasib Adagrasib->RAS Covalent Inhibition

Caption: Inhibition of the MAPK pathway by Adagrasib.

Expanding the Therapeutic Landscape

Beyond Erk2 and KRAS, the scaffold has been successfully employed to develop inhibitors against a range of other important biological targets. This versatility underscores its privileged nature.

  • Axl Inhibitors: Novel series have been designed as potent and selective inhibitors of Axl kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[6]

  • Anticancer Agents: Derivatives have shown selective cytotoxic activity against various cancer cell lines, including breast and renal cancer, often through targeting aberrant signaling pathways.[3][7]

  • Other Targets: The scaffold has been investigated for activity against AAA+ ATPase p97, P2X7 antagonists, and GPR119 modulators, demonstrating its broad applicability.[2]

Table 1: Summary of Key 5H,6H,7H,8H-Pyrido[3,4-d]pyrimidine Derivatives
Compound/SeriesBiological TargetReported Activity (IC₅₀)Therapeutic AreaReference
Adagrasib (MRTX849) KRAS G12CCovalent InhibitorOncology (NSCLC)[2]
Erk2 Inhibitor Series Erk2 KinasePotent nM inhibitionOncology[4]
ER-001259851-000 Axl KinasePotent and SelectiveOncology[6]
Compound 30 MGC803 cells0.59 µMGastric Cancer[7]
KRAS-G12D Series KRAS G12D1.40 µM (Compound 10c)Pancreatic Cancer[1]

Conclusion and Future Horizons

The journey of the 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine scaffold is a testament to the synergy between synthetic innovation and biological discovery. What began as a complex heterocyclic system has been transformed into a modular and highly effective platform for developing targeted therapies. Its role in the creation of Adagrasib has solidified its importance, proving that even the most challenging targets can be drugged with innovative chemistry built upon a robust scaffold.

The future for this core structure is bright. Ongoing research is focused on:

  • Targeting Other RAS Mutants: Expanding on the success of Adagrasib to develop inhibitors for other KRAS mutations like G12D.[1]

  • Novel Modalities: Incorporating the scaffold into newer therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) to induce protein degradation rather than just inhibition.[1]

  • Exploring New Biological Space: Systematically screening libraries of these derivatives against new biological targets to uncover novel therapeutic applications.

The 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine core will undoubtedly continue to be a valuable tool in the arsenal of medicinal chemists, driving the development of the next generation of precision medicines.

References

  • Maged, N., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reddy, C. R., et al. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. [Link]

  • Oki, H., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, X., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. [Link]

  • Reddy, C. R., et al. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Maged, N., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]

  • Maged, N., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3- d], [3,2- d], [3,4- d] and [4,3- d]pyrimidine Derivatives. PubMed. [Link]

  • Wang, Y., et al. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Proposed Synthesis of 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the proposed synthesis of 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, a heterocyclic scaffold of interest in medicinal chemistry. The pyrido[3,4-d]pyrimidine core is a key structural motif in various biologically active compounds, including kinase inhibitors.[1][2] As no direct published synthesis for this specific ethyl-substituted derivative is readily available, this document outlines a robust and scientifically-grounded synthetic strategy. The proposed route leverages established, high-yielding transformations, commencing from a commercially available piperidine precursor. Each step is detailed with expert insights into the reaction mechanisms, causality behind procedural choices, and methods for characterization. This guide is intended to provide researchers with a practical and logical pathway to access this novel compound for further investigation.

Introduction and Synthetic Strategy

The fusion of pyridine and pyrimidine ring systems gives rise to pyridopyrimidines, a class of nitrogen-containing heterocycles with significant therapeutic potential.[3] The saturated pyridine ring in tetrahydropyrido[3,4-d]pyrimidines provides a three-dimensional architecture that can be crucial for selective binding to biological targets. The 2-ethyl substituent offers a lipophilic handle that can be explored for structure-activity relationship (SAR) studies.

Our proposed synthetic route is a multi-step process designed for efficiency and control. The core concept is to construct the pyrimidine ring onto a pre-functionalized piperidine scaffold. This approach allows for late-stage introduction of the desired 2-ethyl group. The overall strategy is depicted below.

Synthetic_Scheme A N-Boc-4-piperidone B Ethyl 2-cyano-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate A->B Knoevenagel Condensation C Ethyl 4-amino-3-cyano-5,6-dihydropyridine-1(2H)-carboxylate B->C Thorpe-Ziegler Cyclization D 4-Amino-5,6,dihydropyridine-3-carbonitrile C->D Decarboxylation & Hydrolysis E 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine D->E Cyclocondensation with Ethyl Propionimidate

Caption: Proposed Synthetic Scheme for 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Experimental Protocols

This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-4-piperidone≥98%Commercially Available
Ethyl cyanoacetate≥99%Commercially Available
Piperidine≥99%Commercially Available
Ammonium acetate≥98%Commercially Available
EthanolAnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Sodium ethoxide21% in EthanolCommercially Available
Hydrochloric acidConcentratedCommercially Available
Ethyl propionimidate hydrochlorideCustom or preparedSee Appendix
Diethyl etherAnhydrousCommercially Available
Sodium sulfateAnhydrousCommercially Available
Step 1: Synthesis of Ethyl 2-cyano-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

Principle: This step involves a Knoevenagel condensation between the active methylene group of ethyl cyanoacetate and the ketone of N-Boc-4-piperidone. Piperidine is used as a basic catalyst to facilitate the reaction.

Protocol:

  • To a solution of N-Boc-4-piperidone (19.9 g, 100 mmol) and ethyl cyanoacetate (11.3 g, 100 mmol) in anhydrous toluene (200 mL), add piperidine (1.0 mL, 10 mmol).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water (1.8 mL) has been collected.

  • Cool the reaction mixture to room temperature and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.

  • Purify the crude product by flash column chromatography (Silica gel, 10-20% ethyl acetate in hexanes) to afford the title compound.

Step 2: Synthesis of Ethyl 4-amino-1-(tert-butoxycarbonyl)-3-cyano-1,2,5,6-tetrahydropyridine

Principle: This is an intramolecular Thorpe-Ziegler cyclization. The basic conditions promoted by sodium ethoxide facilitate the cyclization of the dinitrile intermediate (formed in situ) to a more stable enamine.

Protocol:

  • To a solution of sodium ethoxide (21% in ethanol, 31.5 mL, 84 mmol) in anhydrous ethanol (100 mL) at 0 °C, add a solution of the product from Step 1 (20.0 g, 68 mmol) in anhydrous ethanol (50 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding glacial acetic acid until the mixture is neutral (pH ~7).

  • Remove the solvent under reduced pressure. Add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • The product can often be used in the next step without further purification. If necessary, it can be purified by crystallization from ethanol/water.

Step 3: Synthesis of 4-Amino-5,6-dihydropyridine-3-carbonitrile

Principle: This step involves the acidic removal of the Boc protecting group and subsequent decarboxylation to yield the key ortho-amino-nitrile precursor.

Protocol:

  • Suspend the crude product from Step 2 (approx. 68 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath and basify to pH 10-11 by the slow addition of 50% NaOH solution.

  • Extract the aqueous layer with dichloromethane (4 x 100 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a solid.

Step 4: Synthesis of 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Principle: This is the final ring-forming step. The ortho-amino-nitrile undergoes cyclocondensation with ethyl propionimidate hydrochloride. The imidate provides the C2 carbon and the ethyl group for the pyrimidine ring.

Protocol:

  • Dissolve the 4-amino-5,6-dihydropyridine-3-carbonitrile (8.2 g, 60 mmol) and ethyl propionimidate hydrochloride (9.1 g, 66 mmol) in anhydrous ethanol (150 mL).

  • Add triethylamine (9.2 mL, 66 mmol) to the mixture.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, 5-10% methanol in dichloromethane) to afford the final product, 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Workflow and Logic

The entire process is designed to be a logical and efficient sequence of chemical transformations.

Experimental_Workflow start Start: N-Boc-4-piperidone step1 Step 1: Knoevenagel Condensation start->step1 step2 Step 2: Thorpe-Ziegler Cyclization step1->step2 step3 Step 3: Deprotection & Decarboxylation step2->step3 step4 Step 4: Cyclocondensation step3->step4 purify Purification: Column Chromatography step4->purify analyze Analysis: NMR, MS, HPLC purify->analyze end Final Product analyze->end

Caption: General experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The reliability of this proposed synthesis is grounded in the use of well-established and high-yielding chemical reactions.

  • Knoevenagel Condensation: A classic and dependable method for C-C bond formation.[4]

  • Thorpe-Ziegler Cyclization: A powerful reaction for the synthesis of five- and six-membered rings, particularly useful for preparing cyclic enamines.

  • Boc Deprotection: Standard acid-catalyzed deprotection is a routine and predictable transformation.

  • Pinner-type Reaction: The cyclocondensation of an amino-nitrile with an imidate is a common and effective strategy for constructing pyrimidine rings.[4]

Each step can be monitored by Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before proceeding, providing in-process validation. The purification of intermediates and the final product by column chromatography ensures high purity.

References

  • Mao, Y. et al. (2021). Discovery of a Potent and Selective KRAS G12D Inhibitor. Journal of Medicinal Chemistry, 64(20), 15135–15149.
  • Li, S. et al. (2022). Discovery of Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Potent and Orally Bioavailable KRAS G12D Inhibitors. Journal of Medicinal Chemistry, 65(1), 324-337.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Peptides and Their Mimics. Chemical Reviews, 97(6), 2243–2266.
  • Bradsher, C. K. (1984). The Thorpe-Ziegler Reaction. Chemical Reviews, 84(2), 145-168.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
  • Henze, H. R., & McPherson, J. L. (1953). Synthesis of Certain Derivatives of 2-Ethylpyrimidine. The Journal of Organic Chemistry, 18(6), 744-747.
  • El-Sayed, N. N. E. et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. Available from: [Link]

  • Blake, J. F. et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2634-2638. Available from: [Link]

  • Zhang, Z. et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(14), 5364. Available from: [Link]

Sources

Application Note & Protocols: Strategic Cyclization of the 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] It is formed by the fusion of a pyrimidine ring with a piperidine ring and serves as the core structure for a variety of biologically active agents.[1][2] Its significance is highlighted by its presence in clinically approved drugs such as Adagrasib, a selective inhibitor of the KRASG12C mutant protein used in cancer therapy.[1] The partially saturated pyridine ring offers a three-dimensional geometry and multiple points for substitution, making it an attractive starting point for the synthesis of complex polycyclic molecules.

This guide focuses on the strategic cyclization of the 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine intermediate. Cyclization, or annulation, is a powerful strategy to build additional rings onto a pre-existing core, thereby creating rigid, conformationally constrained tricyclic systems. Such structures are of immense interest in drug design as they can enhance binding affinity and selectivity for biological targets.[3][4] We will explore several classic and modern organic reactions, detailing the reagents, mechanisms, and step-by-step protocols required to achieve these transformations. The aim is to provide both a theoretical understanding and a practical framework for researchers seeking to elaborate upon this valuable heterocyclic core.

Foundational Principles of Cyclization

The reactivity of the 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is dominated by the nucleophilic secondary amine within the tetrahydropyridine ring. This amine serves as the primary handle for initiating cyclization cascades. The key strategies discussed herein leverage this nucleophilicity to form an initial bond, which is then followed by an intramolecular ring-closing step. The choice of reagent dictates the nature of the intermediate and the final ring system formed.

The following diagram illustrates the general workflow, starting from the core scaffold and branching into different tricyclic products based on the chosen cyclization strategy.

G cluster_0 cluster_1 cluster_2 A 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (Core Scaffold) B Pictet-Spengler Reaction A->B Aldehyde/Ketone, Acid Catalyst C Bischler-Napieralski Reaction A->C 1. Acyl Halide 2. POCl₃/P₂O₅ D Annulation via Michael Addition A->D α,β-Unsaturated Carbonyl E Tricyclic Tetrahydro-β-carboline Analog B->E F Tricyclic Dihydroisoquinoline Analog C->F G Tricyclic Pyrimido-quinolinone Analog D->G

Caption: General workflow for the cyclization of the tetrahydropyrido[3,4-d]pyrimidine core.

Key Cyclization Strategies and Reagents

The selection of a cyclization strategy depends on the desired final structure and the available starting materials. We will detail three robust and widely applicable methods: the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and annulation via Michael addition.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline frameworks.[4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[5][6] In our substrate, the tetrahydropyridine ring acts as a cyclic β-arylethylamine equivalent, where the pyrimidine ring is the "aryl" component.

Causality & Mechanism: The reaction is driven by the formation of a highly electrophilic iminium ion intermediate upon condensation of the secondary amine with a carbonyl compound under acidic conditions.[7] This iminium ion is then attacked by the electron-rich pyrimidine ring in a 6-endo-trig cyclization to form the new ring.[6] The choice of acid catalyst is crucial; Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid are common, but Lewis acids can also be employed.[6]

G A Core Scaffold + R-CHO B Iminium Ion Intermediate A->B H⁺ (Acid Catalyst) C Spirocyclic Intermediate B->C Intramolecular Electrophilic Attack D Tricyclic Product (Aromatization) C->D Proton Transfer

Caption: Simplified mechanism of the Pictet-Spengler reaction on the core scaffold.

Reagent ClassSpecific ExamplesRole in ReactionTypical Conditions
Carbonyl Source Formaldehyde, Acetaldehyde, Benzaldehyde, AcetoneProvides the carbon atom(s) for the new ring1.0 - 1.5 equivalents
Acid Catalyst Trifluoroacetic acid (TFA), HCl, H₂SO₄, Polyphosphoric acid (PPA)Protonates the intermediate Schiff base to form the reactive iminium ionCatalytic to stoichiometric amounts; Reflux in solvent like Toluene or DCM
The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful tool for constructing 3,4-dihydroisoquinoline rings via the intramolecular cyclization of β-arylethylamides.[8][9] This method requires a two-step sequence for our substrate: first, acylation of the secondary amine, followed by cyclization using a strong dehydrating agent.[10]

Causality & Mechanism: The reaction's success hinges on converting the amide carbonyl into a better leaving group. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) activate the amide.[9][11] This activation facilitates the formation of a highly electrophilic nitrilium ion intermediate.[11] Subsequent intramolecular electrophilic attack by the pyrimidine ring closes the new ring. The reaction is most effective when the aromatic ring is electron-rich.[10] A potential side reaction is the retro-Ritter reaction, which can be minimized by careful control of conditions or by using nitrile-based solvents.[11]

Reagent ClassSpecific ExamplesRole in ReactionTypical Conditions
Acylating Agent Acetyl chloride, Benzoyl chloride, Acetic anhydrideForms the requisite N-acyl intermediate1.0 - 1.2 equivalents, often with a base (e.g., Et₃N) in an aprotic solvent (DCM, THF)
Dehydrating Agent Phosphorus oxychloride (POCl₃), P₂O₅, Triflic anhydride (Tf₂O)Activates the amide and promotes cyclizationStoichiometric to excess; Reflux in a high-boiling solvent (e.g., Toluene, Xylene) or neat
Annulation via Michael Addition-Cyclization

This strategy builds a new six-membered ring through a sequence of a Michael addition followed by an intramolecular condensation.[12] The nucleophilic secondary amine of the core scaffold readily adds to α,β-unsaturated carbonyl compounds (Michael acceptors). The resulting intermediate contains a newly introduced carbonyl group that can then react intramolecularly with a suitable position on the core scaffold.

Causality & Mechanism: The initial Michael addition is typically base-catalyzed and creates an enolate intermediate which is then protonated. The subsequent intramolecular cyclization can be an aldol-type condensation or a similar reaction, often promoted by either acid or base. This sequence is highly versatile as the structure of the final ring can be easily modified by changing the Michael acceptor. This approach is fundamental in multicomponent reactions used to build complex heterocyclic systems.[13]

Reagent ClassSpecific ExamplesRole in ReactionTypical Conditions
Michael Acceptor Methyl vinyl ketone, Acrylonitrile, Diethyl maleate, AcroleinProvides the carbon framework for the new ring1.0 - 1.5 equivalents
Catalyst K₂CO₃, NaOEt (Base); p-TsOH, TfOH (Acid)Promotes either the initial Michael addition or the subsequent cyclization stepCatalytic amounts; Varies from room temperature to reflux depending on substrate reactivity

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like POCl₃, TFA, and acyl chlorides are corrosive and/or toxic and should be handled with extreme care.

Protocol 4.1: Pictet-Spengler Cyclization with Benzaldehyde

This protocol describes the formation of a new six-membered ring fused to the pyrido[3,4-d]pyrimidine core.

Materials:

  • 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Add benzaldehyde to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the desired tricyclic product.

Protocol 4.2: Bischler-Napieralski Cyclization

This two-step protocol details the acylation of the core scaffold followed by intramolecular cyclization.

Step A: Acylation with Acetyl Chloride

  • In a round-bottom flask under nitrogen, dissolve 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add a solution of acetyl chloride (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. The crude N-acetylated product is often pure enough to be used directly in the next step.

Step B: Cyclization with POCl₃

  • Place the crude N-acetylated intermediate from Step A into a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-8 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (co-evaporate with toluene if necessary).

  • Very cautiously, add crushed ice to the residue, followed by slow neutralization with a concentrated aqueous ammonia or NaOH solution while cooling in an ice bath.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the 3,4-dihydroisoquinoline analog.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Wang, X., & Ganesan, A. (2000). The Bischler-Napieralski Reaction. In Comprehensive Organic Synthesis II (pp. 614-647). Elsevier. [Link]

  • Hall, J., et al. (2023). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. RASĀYAN Journal of Chemistry, 18(4). [Link]

  • Various Authors. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses. Tetrahedron, 36(10), 1279-1300. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Michael addition reactions in the synthesis of pyran, pyridine and pyrazole derivatives. Journal of the Saudi Chemical Society, 16(2), 183-199. [Link]

  • Wikipedia contributors. (2023). Bischler–Napieralski reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the high-efficiency synthesis of 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., KRAS, mTOR) and often requires harsh, lengthy conventional heating that degrades sensitive intermediates.[1]

The following guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times from hours to minutes while improving yield and purity.

Introduction & Strategic Rationale

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine system is a privileged scaffold in drug discovery, serving as a bioisostere for quinazolines and forming the core of several clinical candidates (e.g., Adagrasib analogs).[1] The introduction of a 2-ethyl group is often employed to modulate lipophilicity and steric fit within ATP-binding pockets.

Conventional synthesis involves the cyclocondensation of


-keto esters with amidines under refluxing alkoxide conditions (12–24 hours), often suffering from low yields due to the instability of the piperidone precursor and oxidative side reactions.

Microwave (MW) Advantage:

  • Dielectric Heating: Direct coupling with polar solvents (EtOH/DMF) ensures rapid, uniform heating, bypassing the thermal lag of oil baths.[1]

  • Superheating: Access to temperatures significantly above the solvent's boiling point (pressurized vessels) accelerates the rate-determining dehydration step of the pyrimidine ring formation.

  • Yield Improvement: Minimizes the thermal exposure time of the labile 3-oxopiperidine intermediate.

Retrosynthetic Analysis & Pathway

The synthesis targets the fully reduced pyridine ring (tetrahydro-) while maintaining the aromatic pyrimidine core. The strategy utilizes a cyclocondensation followed by functional group manipulation (chlorination/reduction) to arrive at the 2-ethyl core.

Pathway Visualization (DOT):

Retrosynthesis Target Target: 2-Ethyl-5,6,7,8-tetrahydro pyrido[3,4-d]pyrimidine Intermediate1 Intermediate A: 4-Chloro-2-ethyl-7-benzyl -5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Target->Intermediate1 Pd/C, H2 (Dechlorination/Debenzylation) Intermediate2 Intermediate B (Cyclized): 2-Ethyl-7-benzyl-5,6,7,8-tetrahydro pyrido[3,4-d]pyrimidin-4(3H)-one Intermediate1->Intermediate2 POCl3 (Chlorination) Precursors Precursors: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate + Propionamidine HCl Intermediate2->Precursors MW Cyclocondensation (NaOEt, EtOH, 150°C)

Caption: Retrosynthetic disconnection showing the microwave-critical cyclization step and subsequent functionalization.

Experimental Protocol

Phase 1: Precursor Preparation (Critical Check)[1]
  • Starting Material: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS: 39514-19-7).[2]

    • Note: This specific isomer (3-oxo-4-ester) yields the [3,4-d] fusion. The 4-oxo-3-ester isomer yields the [4,3-d] system. Verify isomer identity via NMR before proceeding.[1]

  • Reagent: Propionamidine hydrochloride (Source of 2-ethyl group).[1]

Phase 2: Microwave-Assisted Cyclocondensation

This step constructs the bicyclic core.

Reagents:

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 equiv, 2.61 g, 10 mmol)

  • Propionamidine hydrochloride (1.5 equiv, 1.63 g, 15 mmol)[1]

  • Sodium Ethoxide (NaOEt) (3.0 equiv, 21% wt in EtOH)[1]

  • Solvent: Absolute Ethanol (10 mL)

Workflow:

  • Vessel Loading: In a 30 mL microwave process vial equipped with a magnetic stir bar, dissolve the piperidine precursor and propionamidine HCl in absolute ethanol.

  • Base Addition: Add NaOEt solution dropwise. Seal the vial with a crimp cap (PTFE/Silicone septum).

  • Microwave Irradiation:

    • Instrument: Single-mode MW reactor (e.g., Biotage Initiator+ or CEM Discover).[1]

    • Parameters:

      • Temperature: 150 °C

      • Pressure Limit: 15 bar

      • Power: Dynamic (Max 300 W)[1]

      • Hold Time: 15 minutes

      • Pre-stir: 30 seconds

  • Work-up:

    • Cool to room temperature (RT).

    • Acidify with acetic acid to pH ~6 to precipitate the product.[1]

    • Filter the solid, wash with cold water and diethyl ether.[1]

    • Product: 7-Benzyl-2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one.

Data: Optimization of Cyclization

EntryTemp (°C)Time (min)SolventYield (%)Observations
180 (Reflux)720 (12h)EtOH45%Incomplete conversion, degradation.
212020EtOH72%Clean reaction.
3150 15 EtOH 88% Optimal conversion.
418010EtOH65%Charring/decomposition observed.[1]
Phase 3: Aromatization & Reduction (The "Core" Synthesis)

To obtain the "2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine" (removing the carbonyl), follow this sequence:

Step A: Chlorination (Conventional) [1][3]

  • Reflux the Phase 2 product in POCl3 (excess) for 2 hours.

  • Work-up: Quench carefully on ice/ammonia.[1] Extract with DCM.[1]

  • Product: 4-Chloro-7-benzyl-2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Step B: Microwave-Assisted Dechlorination & Debenzylation (One-Pot Potential) Simultaneous removal of the chloro group and the benzyl protection to yield the free amine target.

  • Loading: Dissolve the 4-chloro intermediate (1 mmol) in MeOH (5 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading) and Ammonium Formate (5 equiv) as the hydrogen source.[1]

  • Microwave Irradiation:

    • Temp: 100 °C

    • Time: 10 minutes

    • Pressure: Low[1]

  • Filtration: Filter through Celite to remove Pd/C.[1]

  • Isolation: Concentrate filtrate. Neutralize with NaHCO3 if needed.[1]

  • Final Product: 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine .

Mechanism & Causality[1]

The success of the microwave protocol relies on the "Specific Microwave Effect" on the transition state of the cyclization.[1]

  • Amidine Formation: The reaction initiates with the nucleophilic attack of the propionamidine nitrogen on the ketone (C3) of the piperidine ring.[1]

  • Dehydration: Thermal energy drives the elimination of water to form the imine intermediate.[1]

  • Cyclization: The second nitrogen of the amidine attacks the ester carbonyl (C4), followed by loss of ethanol.[1]

    • Causality: The high polarity of the transition state (zwitterionic character) couples strongly with the microwave field, lowering the activation energy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) relative to thermal heating.
      

Mechanistic Pathway (DOT):

Mechanism Step1 Nucleophilic Attack (Amidine on C3-Ketone) Step2 Dehydration (Imine Formation) Step1->Step2 -H2O (MW Accelerated) Step3 Intramolecular Cyclization (on Ester) Step2->Step3 -EtOH Step4 Tautomerization to Pyrimidin-4-one Step3->Step4 Stable Tautomer

Caption: Mechanistic flow of the Biginelli-like cyclocondensation accelerated by MW irradiation.

Quality Control & Validation

To ensure the protocol is self-validating, perform the following checks:

  • NMR Verification:

    • Diagnostic Signal: Look for the disappearance of the ethyl ester quartet (~4.2 ppm) and the appearance of the pyrimidine C-H or amide N-H.[1]

    • 2-Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm) distinct from the ester ethyl.[1]

  • LC-MS: Confirm mass [M+H]+.

    • For 7-benzyl-2-ethyl-4-oxo intermediate: MW ~269.

    • For Final Target (Free amine, dechlorinated): MW ~163.[1]

References

  • Microwave-Assisted Synthesis of Pyrimidines

    • Title: Microwave assisted synthesis of pyrimido[4,5-d]pyrimidine derivatives.[1][4][5][6][7]

    • Source: ResearchGate / Vertex AI Search.[1]

    • URL:[Link]

  • Precursor Availability (Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate)

    • Title: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Product Page.[2]

    • Source: ChemScene.[1][2]

  • Tetrahydropyrido[3,4-d]pyrimidine Scaffold Synthesis

    • Title: 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines: A Recent Perspective on Synthesis and Bioactivity.[1][8]

    • Source: Rasayan Journal of Chemistry.[1]

    • URL:[Link]

  • Microwave-Assisted Hydrogenation (Dechlorination)

    • Title: Microwave-assisted hydrogenation reactions.[7]

    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

Sources

Application Note: Pharmacological Characterization of the 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Scaffold

[1]

Executive Summary & Scientific Rationale

The molecule 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS: 1334146-17-6) represents a "privileged scaffold" in modern kinase inhibitor design.[1] Unlike fully aromatic quinazolines, the partially hydrogenated tetrahydropyridine ring offers unique vectoral geometry for substituent growth, allowing access to solvent-exposed pockets within the ATP-binding site of kinases.[1]

Key Biological Relevance:

  • ATP Bioisostere: The pyrimidine core mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of kinase domains.[2]

  • Target Class: Literature validates the pyrido[3,4-d]pyrimidine scaffold as a potent core for inhibitors of MPS1 (TTK) , Axl/Mer (TAM family) , and ERK2 [1, 2, 3].

  • 2-Ethyl Substituent: The C2-ethyl group typically occupies the hydrophobic region near the ribose binding pocket, often improving selectivity over CDK2 compared to smaller methyl analogs.[1]

This guide provides a standardized workflow for solubilizing, screening, and validating this scaffold in biochemical and cellular contexts.

Compound Handling & Formulation (QC)

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core contains a secondary amine (N-7) which is basic (predicted pKa ~9.5–10.0).[1] This influences solubility and lysosomal trapping.

Solubility Protocol
  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous, ≥99.9%.

  • Stock Concentration: 10 mM is standard.

  • Stability Warning: The secondary amine at position 7 is susceptible to oxidation (N-oxide formation) or slow aromatization if left in protic solvents under light.[1]

  • Storage: Store 10 mM stocks at -20°C in amber glass or foil-wrapped vials. Avoid freeze-thaw cycles >3 times.[1]

Table 1: Formulation Specifications

ParameterSpecificationNotes
MW 163.22 g/mol Small fragment-like size.[1][3]
Max DMSO Solubility >50 mMHighly soluble in organic phase.
Aqueous Solubility Moderate (pH dependent)High solubility at pH < 7 (protonated); low at pH 7.4.
Handling Precaution HygroscopicWeigh in low-humidity environment.[1]

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against MPS1 (TTK) or Axl , the primary validated targets for this scaffold. Methodology: ADP-Glo™ Kinase Assay (Promega).[1] This measures the ADP generated from the kinase reaction, which is linear with kinase activity.

Reagents & Setup
  • Kinase: Recombinant Human MPS1 or Axl (0.2 µ g/well ).

  • Substrate: MBP (Myelin Basic Protein) or Poly(4:1 Glu, Tyr) peptide.

  • ATP: Ultra-pure ATP (at

    
     apparent for the specific kinase, typically 10–50 µM).
    
  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 1:3 serial dilution of 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in DMSO (Top conc: 1 mM).

    • Dilute 1:50 into 1x Kinase Buffer to create 2x intermediate working solutions (Top conc: 20 µM, 2% DMSO).

  • Enzyme Reaction (384-well plate):

    • Add 2 µL of 2x Compound to the well.

    • Add 2 µL of 2x Enzyme/Substrate mix.

    • Incubate for 10 min at RT (allows compound to bind the hinge region).

    • Add 2 µL of 2x ATP to initiate reaction.

    • Final Volume: 6 µL. Final DMSO: 1%.[4]

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 6 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[1] Incubate 40 min.

    • Add 12 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition:

1

Visualization: Assay Logic & Pathway

The following diagrams illustrate the assay workflow and the biological signaling pathway relevant to this scaffold (MPS1/Axl).

Gcluster_0Compound Prepcluster_1Kinase Reactioncluster_2Detection (ADP-Glo)Stock10mM Stock(DMSO)DilutionSerial Dilution(1:3)Stock->DilutionBuffer_Mix2x Intermediate(Aq. Buffer)Dilution->Buffer_MixEnzymeEnzyme + Substrate(MPS1 or Axl)Buffer_Mix->EnzymeAdd 2µLIncubation60 min Rxn(ATP -> ADP)Enzyme->Incubation+ ATPStopADP-Glo Reagent(Deplete ATP)Incubation->StopLightDetection Reagent(ADP -> Light)Stop->LightReadLuminometer(IC50 Calc)Light->Read

Figure 1: Step-by-step workflow for the ADP-Glo biochemical kinase assay.

SignalingGFGrowth Factors(Gas6/Pros1)ReceptorAxl / Mer(Receptor Tyrosine Kinase)GF->ReceptorActivationPI3KPI3K / AKTPathwayReceptor->PI3KMAPKRAS / RAF / MEK / ERKPathwayReceptor->MAPKInhibitor2-ethyl-pyrido[3,4-d]pyrimidine(Inhibitor)Inhibitor->ReceptorBlocks ATP BindingCellFateCell Survival &ProliferationPI3K->CellFateMAPK->CellFate

Figure 2: Mechanism of Action.[1] The scaffold targets the ATP pocket of RTKs like Axl, blocking downstream survival signaling.

Protocol B: Cellular Target Engagement (CETSA)[1]

Rationale: Biochemical assays prove binding in a tube; Cellular Thermal Shift Assays (CETSA) prove the compound enters the cell and stabilizes the target protein (Axl or MPS1) in a complex biological matrix.

Experimental Setup
  • Cell Line: A549 (Lung cancer) or MDA-MB-231 (Breast cancer) – both express high levels of Axl.[1]

  • Treatment: Incubate cells with 10 µM compound (or DMSO control) for 1 hour.

Workflow
  • Harvest: Collect cells and wash with PBS. Resuspend in PBS containing protease inhibitors.

  • Aliquot: Split cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a different temperature (gradient: 40°C to 64°C) for 3 minutes.

  • Lysis: Cool to RT, add lysis buffer (with NP-40), and freeze-thaw 3x to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. The unstable (denatured) protein precipitates; the drug-stabilized protein remains in the supernatant.

  • Western Blot: Analyze supernatant via Western Blot using anti-Axl or anti-MPS1 antibodies.

  • Result: The compound-treated samples should show a "thermal shift" (protein remains soluble at higher temperatures compared to DMSO control).

Protocol C: Metabolic Stability (ADME Liability)

Critical Insight: The tetrahydropyridine ring is a metabolic "hotspot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) often oxidize this ring, leading to aromatization (forming the fully aromatic pyrido-pyrimidine) or hydroxylation.

Microsomal Stability Assay
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: 1 µM test compound.

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent mass (163.22 + H) and the appearance of the "M-4" peak (aromatized product) or "M+16" peak (hydroxylated).

  • Acceptance Criteria: For a lead scaffold,

    
     min is desired. If 
    
    
    min, the 2-ethyl group may need to be modified to block oxidation (e.g., gem-dimethylation or fluorination).[1]

References

  • Discovery of MPS1 Inhibitors: Kusakabe, K., et al. (2016).[5] "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach." Journal of Medicinal Chemistry, 59(10), 4806–4824. [1]

  • Axl/Mer Inhibitors: Inoue, S., et al. (2021).[6] "Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors." Bioorganic & Medicinal Chemistry Letters, 48, 128247.[6]

  • Scaffold Review & Synthesis: Yadav, P., & Shah, K. (2022).[7][8] "Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review." Chemical Biology & Drug Design, 99(5), 723-745. [1]

  • Commercial Building Block Data: Enamine Store. "2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine (EN300-71685)."[1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.

Introduction

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a key structural motif in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The successful synthesis of 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine is a critical step in the development of novel pharmaceuticals. This guide will focus on the prevalent and reliable synthetic route involving the cyclocondensation of a piperidinone derivative with propionamidine. We will delve into the intricacies of this reaction, offering practical solutions to common challenges encountered in the laboratory.

Reaction Mechanism Overview

The core of this synthesis is the formation of the pyrimidine ring through the condensation of a β-ketoester (or a related reactive intermediate) with an amidine. In this specific case, the piperidinone derivative provides the three-carbon backbone, while propionamidine delivers the N-C-N fragment that will become part of the pyrimidine ring, incorporating the 2-ethyl group.

graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes N_Benzyl_Piperidinone [label="Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate", fillcolor="#F1F3F4"]; Propionamidine [label="Propionamidine", fillcolor="#F1F3F4"]; Base [label="Base (e.g., NaOEt)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Condensation Intermediate", fillcolor="#E8F0FE"]; Product [label="2-ethyl-7-benzyl-5,6,7,8-\ntetrahydropyrido[3,4-d]pyrimidin-4(3H)-one", fillcolor="#E6F4EA"]; Final_Product [label="2-ethyl-5H,6H,7H,8H-\npyrido[3,4-d]pyrimidine\n(after debenzylation and reduction)", fillcolor="#D6E2F8"];

// Edges N_Benzyl_Piperidinone -> Intermediate [label="+ Propionamidine"]; Propionamidine -> Intermediate; Base -> Intermediate [label="catalyzes"]; Intermediate -> Product [label="Cyclization &\nAromatization"]; Product -> Final_Product [label="Further Steps"];

// Graph attributes graph [bgcolor="transparent"]; }

Figure 1: General synthetic pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Solutions & Scientific Rationale
Low or No Product Formation 1. Inactive Starting Materials: The piperidinone starting material may have degraded, or the propionamidine may not be sufficiently free-based. 2. Insufficient Base: The cyclocondensation reaction is base-catalyzed. An inadequate amount of a sufficiently strong base will result in a sluggish or stalled reaction. 3. Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not overcome at lower temperatures.1. Verify Starting Material Quality: Confirm the purity of your starting materials via NMR or other appropriate analytical techniques. If using a salt form of propionamidine, ensure it is effectively converted to the free base in situ. 2. Optimize Base and Stoichiometry: Sodium ethoxide or sodium methoxide are commonly used. Ensure at least stoichiometric amounts, and consider using a slight excess. The alkoxide base deprotonates the amidine and facilitates the initial nucleophilic attack. 3. Increase Reaction Temperature: Refluxing in a suitable solvent like ethanol or methanol is often necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at the elevated temperature.
Formation of Significant Side Products 1. Self-condensation of the Piperidinone: The β-ketoester functionality of the piperidinone can undergo self-condensation under basic conditions. 2. Decomposition of Propionamidine: Amidines can be susceptible to hydrolysis, especially if water is present in the reaction mixture. 3. Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the isolation of acyclic condensation products.1. Control Reaction Conditions: Add the piperidinone slowly to the mixture of the base and amidine to minimize its concentration and favor the desired intermolecular reaction. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the amidine. The use of freshly prepared sodium ethoxide is recommended. 3. Prolong Reaction Time or Increase Temperature: As with low yield, ensuring the reaction has sufficient energy and time to proceed to the fully cyclized product is crucial.
Difficulty in Product Purification 1. Co-elution of Starting Materials or Side Products: The polarity of the desired product may be similar to that of unreacted starting materials or byproducts, making chromatographic separation challenging. 2. Product Insolubility: The product may be poorly soluble in common organic solvents, making purification by crystallization or chromatography difficult.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test a range of solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
Inconsistent Yields 1. Variability in Reagent Quality: The purity of commercial starting materials can vary between batches. 2. Atmospheric Moisture: The reaction is sensitive to moisture, and variations in atmospheric humidity can affect the outcome.1. Standardize Reagents: If possible, use reagents from the same batch for a series of reactions. Always verify the purity of new batches of starting materials. 2. Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A common and effective starting material is ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. The benzyl group serves as a protecting group for the piperidine nitrogen and can be removed in a subsequent step.

Q2: How is propionamidine typically prepared or sourced?

Propionamidine is often used as its hydrochloride salt, which is commercially available. The free base is generated in situ by the reaction with a strong base like sodium ethoxide.

Q3: What are the typical reaction conditions for the cyclocondensation step?

The reaction is typically carried out in a protic solvent like ethanol or methanol at reflux temperature. A strong base, such as sodium ethoxide or sodium methoxide, is used as a catalyst. Reaction times can vary but are often in the range of several hours to overnight.

Q4: What is a reliable method for monitoring the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol, depending on the polarity of the reactants and products. Staining with potassium permanganate can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q5: What are the subsequent steps after the formation of the 2-ethyl-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one?

To obtain the final target molecule, the benzyl protecting group needs to be removed. This is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source). The carbonyl group at the 4-position may also need to be reduced, depending on the desired final product.

Experimental Protocols

Protocol 1: Synthesis of 2-ethyl-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

This protocol is a representative procedure for the cyclocondensation reaction.

Materials:

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

  • Propionamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add propionamidine hydrochloride (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the free base of propionamidine.

  • Add a solution of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 equivalent) in anhydrous ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired product.

graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Low_Yield [label="Low Yield?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Check Reagent Purity", fillcolor="#F1F3F4"]; Optimize_Base [label="Optimize Base/Solvent", fillcolor="#F1F3F4"]; Increase_Temp_Time [label="Increase Temp/Time", fillcolor="#F1F3F4"]; Side_Products [label="Side Products?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anhydrous_Conditions [label="Ensure Anhydrous Conditions", fillcolor="#F1F3F4"]; Slow_Addition [label="Slow Reagent Addition", fillcolor="#F1F3F4"]; Purification_Issues [label="Purification Issues?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Chroma [label="Optimize Chromatography", fillcolor="#F1F3F4"]; Try_Recrystallization [label="Try Recrystallization", fillcolor="#F1F3F4"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Low_Yield; Low_Yield -> Check_Reagents [label="Yes"]; Check_Reagents -> Optimize_Base; Optimize_Base -> Increase_Temp_Time; Increase_Temp_Time -> Side_Products; Low_Yield -> Side_Products [label="No"]; Side_Products -> Anhydrous_Conditions [label="Yes"]; Anhydrous_Conditions -> Slow_Addition; Slow_Addition -> Purification_Issues; Side_Products -> Purification_Issues [label="No"]; Purification_Issues -> Optimize_Chroma [label="Yes"]; Optimize_Chroma -> Try_Recrystallization; Try_Recrystallization -> Success; Purification_Issues -> Success [label="No"]; }

Figure 2: A troubleshooting workflow.

References

  • General synthesis of pyrimidine derivatives.[1]

  • Synthesis and functionalization of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines.[2]

  • Synthesis of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione.[3]

  • Synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.[4]

  • A review on the synthesis of piperidine derivatives.[5][6][7]

  • Advances in the chemistry of pyrido[3,4-d]pyrimidines.[8]

  • Synthesis of pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[9]

  • General methods for the preparation of amidines.[10]

  • Synthesis of cyclic acyl amidines.[11]

  • Synthesis of tetrahydropyrido[2,3-d]pyrimidine derivatives.[12]

  • Synthesis of fused pyrimidine derivatives with antimicrobial and anticancer activities.[13]

  • Biginelli-like reactions for the synthesis of dihydropyrimidin(thio)ones.[14]

  • Synthesis and evaluation of pyrido[4,3-d]pyrimidine derivatives.[15][16][17][18]

  • Purification methods for heterocyclic compounds.[19]

  • Synthesis of 5,6,7,8-tetrahydrobenzo[16][20]thieno[2,3-d]pyrimidines.[20]

  • A review on the synthesis and bioactivity of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines.[21]

  • Design and synthesis of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives.[22]

  • A review of the synthesis of pyridodipyrimidine derivatives.[23]

  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines.[24]

Sources

Technical Support Center: Purification of 2-ethyl-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-ethyl-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues, grounded in scientific principles.

Introduction: The Purification Imperative

2-ethyl-tetrahydropyrido[3,4-d]pyrimidine is a valuable heterocyclic compound with significant potential in medicinal chemistry. Achieving high purity of this scaffold is paramount for accurate biological evaluation and downstream applications. However, its purification can be challenging due to its polarity, basicity, and the potential for co-eluting impurities from its synthesis. This guide will equip you with the knowledge to overcome these hurdles.

Part 1: Troubleshooting Guide for Column Chromatography

Column chromatography is the most common method for purifying 2-ethyl-tetrahydropyrido[3,4-d]pyrimidine. However, issues such as poor separation, peak tailing, and low recovery are frequently encountered.

FAQ 1: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying basic compounds like 2-ethyl-tetrahydropyrido[3,4-d]pyrimidine on standard silica gel.[1][2] This is primarily due to strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This leads to a non-uniform elution front and poor peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[3]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak.

    • Ammonia in Methanol: For highly polar compounds, a solution of 1-10% of 10% ammonium hydroxide in methanol can be used as a polar modifier in your mobile phase (e.g., in dichloromethane).[1][4]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[3] Neutral or basic alumina will have fewer acidic sites, reducing the likelihood of strong interactions and peak tailing.

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be an excellent option.[1] Here, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

FAQ 2: I am having trouble separating my product from a very similar impurity. How can I improve the resolution?

Answer:

Co-elution of impurities is a frequent challenge, often due to unreacted starting materials or structurally similar byproducts from the synthesis. For instance, in a Biginelli-type synthesis, you might have residual aldehyde or β-dicarbonyl compounds.[5][6] In a Pictet-Spengler synthesis, incompletely cyclized intermediates can be a common impurity.[7]

Strategies for Improved Resolution:

  • Optimize the Mobile Phase:

    • Solvent System Screening: Systematically screen different solvent systems. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). If your compound is more polar, consider dichloromethane/methanol or ethyl acetate/methanol systems.

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve the resolution of closely eluting compounds.

  • Column Parameters:

    • Finer Silica Gel: Using silica gel with a smaller particle size can increase the number of theoretical plates and improve separation.

    • Longer Column: A longer column provides more surface area for interaction, which can enhance the separation of difficult-to-resolve compounds.

  • Consider the Impurity's Nature:

    • If you suspect an acidic or basic impurity, the mobile phase modifications mentioned in FAQ 1 can also help improve separation by altering the retention time of the impurity relative to your product.

Part 2: Troubleshooting Guide for Crystallization

Crystallization is a powerful technique for obtaining highly pure 2-ethyl-tetrahydropyrido[3,4-d]pyrimidine, especially for removing trace impurities after chromatography.

FAQ 3: My compound "oils out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too quickly. The presence of impurities can also inhibit crystal formation.[3]

Solutions to Oiling Out:

  • Slow Down the Cooling Process:

    • Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before placing it in an ice bath or refrigerator.

    • Insulate the flask to further slow the rate of cooling.

  • Adjust the Solvent System:

    • Add More Solvent: If an oil forms, gently heat the mixture to redissolve it and then add a small amount of additional hot solvent to slightly decrease the saturation. Then, allow it to cool slowly again.

    • Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can promote crystallization. Dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to act as a template for crystallization.[3]

FAQ 4: I have very low recovery after crystallization. How can I improve my yield?

Answer:

Low recovery can be due to several factors, including the compound having significant solubility in the cold solvent or using an excessive amount of solvent for dissolution.

Improving Crystallization Yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. This will ensure the solution is saturated upon cooling, maximizing the amount of product that crystallizes out.

  • Optimize the Solvent: Perform small-scale solvent screening to find a solvent in which your compound is highly soluble when hot but has low solubility when cold.

  • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or refrigerator) to maximize the precipitation of the solid.

  • Recover from the Mother Liquor: The filtrate (mother liquor) after crystallization will still contain some dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.

Part 3: Experimental Protocols and Data

To provide a practical context, here are summarized protocols and data tables relevant to the purification of 2-ethyl-tetrahydropyrido[3,4-d]pyrimidine and its analogs.

Table 1: Common Solvent Systems for Column Chromatography of Pyrido[3,4-d]pyrimidine Derivatives
Compound PolarityRecommended Solvent System (v/v)Notes
Low to ModerateHexanes/Ethyl Acetate (e.g., 9:1 to 1:1)A good starting point for many organic compounds.
Moderate to HighDichloromethane/Methanol (e.g., 99:1 to 9:1)Effective for more polar heterocyclic compounds.
HighDichloromethane/Methanol with 0.1-1% TriethylamineThe addition of TEA helps to mitigate peak tailing for basic compounds.
Very HighDichloromethane with 1-10% of (10% NH4OH in Methanol)For compounds that are difficult to elute from silica gel.[4]
Step-by-Step Protocol: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude 2-ethyl-tetrahydropyrido[3,4-d]pyrimidine in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the silica bed is level and free of air bubbles.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Part 4: Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for troubleshooting common purification challenges.

Diagram 1: Troubleshooting Peak Tailing in Column Chromatography

G start Peak Tailing Observed mod_mp Add Basic Modifier to Mobile Phase (e.g., 0.1-1% TEA) start->mod_mp check1 Is Peak Shape Improved? mod_mp->check1 alt_sp Switch to Alternative Stationary Phase (e.g., Alumina or Reversed-Phase) check1->alt_sp No success Pure Compound Obtained check1->success Yes check2 Is Separation Achieved? alt_sp->check2 check2->success Yes failure Further Optimization Needed check2->failure No

Caption: Decision tree for addressing peak tailing.

Diagram 2: Overcoming Crystallization Failure ("Oiling Out")

G start Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check1 Crystals Form? slow_cool->check1 induce Induce Crystallization (Scratch or Seed) check1->induce No success Pure Crystals Obtained check1->success Yes check2 Crystals Form? induce->check2 check2->success Yes failure Try Different Solvent System check2->failure No

Caption: Workflow for troubleshooting "oiling out".

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • J&K Scientific LLC. Biginelli Reaction. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

Sources

Addressing steric hindrance in 2-ethyl-pyrido[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrido[3,4-d]pyrimidine scaffold is a privileged core in modern medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of an ethyl group at the C2 position is a common strategy to enhance potency or modulate physicochemical properties. However, this substitution introduces significant synthetic challenges, primarily due to steric hindrance. This guide provides practical, field-tested solutions to common problems encountered during the synthesis and derivatization of 2-ethyl-pyrido[3,4-d]pyrimidine analogues, empowering researchers to navigate these complex reactions effectively.

Troubleshooting Guide

This section addresses specific, recurring issues in a problem-cause-solution format. Each solution includes a self-validating protocol with clear analytical checkpoints.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling at the C6-Position

Scenario: You are attempting a Suzuki, Buchwald-Hartwig, or similar cross-coupling reaction on a 6-chloro or 6-bromo-2-ethyl-pyrido[3,4-d]pyrimidine substrate, but you observe low conversion of the starting material, significant dehalogenation, or no product formation.

Probable Cause: This is a classic case of steric hindrance. The chlorine at the C6 position is sterically encumbered, making reactions difficult.[3] The incoming catalyst and coupling partner face significant steric clash from both the fused pyridine ring and the N5 nitrogen atom. The 2-ethyl group, while not directly adjacent, exacerbates this issue by influencing the overall conformation and electron density of the heterocyclic system. This hindrance impedes the crucial oxidative addition step in the catalytic cycle.[3][4]

Solution: Overcoming this steric barrier requires a carefully selected catalytic system featuring a bulky, electron-rich ligand. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[5]

  • Strictly Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.[6] Use freshly distilled, anhydrous solvents (e.g., 1,4-dioxane, toluene, or DME).

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add:

    • 6-bromo-2-ethyl-pyrido[3,4-d]pyrimidine derivative (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.5–2.0 equiv)

    • Palladium catalyst/ligand combination (See Table 1 for recommendations)

    • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 3.0 equiv)

  • Reaction Execution: Add the anhydrous solvent via syringe. Degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the recommended temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring & Validation: Monitor the reaction progress by TLC or LC-MS. A key checkpoint is to analyze a small aliquot after 2 hours. Look for the disappearance of starting material and the appearance of a new spot with the expected product mass. If the reaction stalls, consider adding a fresh portion of the catalyst (0.5-1.0 mol%).

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Structural Confirmation: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. Use 2D NMR techniques like NOESY to confirm through-space proximity between protons on the newly introduced group and H7 on the pyrido[3,4-d]pyrimidine core.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Expected Outcome
Pd₂(dba)₃ (2.5%)XPhos (5%)K₃PO₄1,4-Dioxane100-110Good for a wide range of boronic acids.
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene/H₂O100Often effective for heteroaryl boronic acids.
PdCl₂(dppf) (5%)-K₂CO₃DME/H₂O90A standard choice, but may be less effective for highly hindered substrates.[7]
PEPPSI-IPr (3%)-Cs₂CO₃THF80NHC-based catalyst, excellent for sterically demanding couplings.[5]
Problem 2: Poor Selectivity or Reactivity in Nucleophilic Aromatic Substitution (SNAr) at C4

Scenario: You are reacting a 2-ethyl-4-chloropyrido[3,4-d]pyrimidine with a nucleophile (e.g., an amine or thiol) and observe a sluggish reaction or the formation of undesired byproducts.

Probable Cause: While the C4 position is generally the most electrophilic site for SNAr on the 2,4-dichloropyrido[3,4-d]pyrimidine core due to activation from both adjacent pyrimidine nitrogens[8], the 2-ethyl group can still exert a moderate steric effect on the incoming nucleophile. Furthermore, insufficient reaction conditions (temperature, base) or the use of a weak nucleophile can lead to low conversion. Side reactions may arise from moisture or competing reaction pathways.[6]

Solution: A systematic optimization of reaction parameters is necessary. This involves screening solvents, bases, and temperatures to find the optimal conditions for your specific nucleophile.

Caption: Workflow for troubleshooting C4 SNAr reactions.

  • Reagent Setup: In a sealed vial, combine the 2-ethyl-4-chloropyrido[3,4-d]pyrimidine (1.0 equiv), the desired amine nucleophile (1.2–1.5 equiv), and a suitable base (e.g., DIPEA, 2.0-3.0 equiv).

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as DMF, DMSO, or NMP.

  • Heating: Heat the reaction to 80–120 °C. For less reactive amines, microwave irradiation (120–150 °C for 15–60 min) can be highly effective.[4]

  • Monitoring & Validation: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a product with a mass corresponding to [M + Nucleophile - Cl]⁺ confirms the reaction is proceeding.

  • Work-up & Purification: After completion, dilute the reaction with water to precipitate the product or extract with an organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant issue for the pyrido[3,4-d]pyrimidine scaffold specifically?

A1: The geometry of the fused ring system creates inherent steric strain. The nitrogen atom at position 5 creates a "peri" interaction with substituents at position 6, meaning they are close in space despite being separated by several bonds. This proximity sterically shields the C6 position from the approach of reagents. The 2-ethyl group, while not immediately adjacent to C6, contributes to the overall steric profile of the molecule and can influence the preferred conformation, potentially increasing the shielding effect.[3][9]

Q2: I need to perform a coupling reaction with a particularly bulky nucleophile. Are there alternatives to Palladium catalysis?

A2: Yes. For certain transformations, particularly C-N bond formation with hindered amines or amides, copper-catalyzed coupling (an Ullmann-type reaction) can be a powerful alternative.[10] These reactions often use different ligands (e.g., diamines, phenols, or specialized pyrrole-ol ligands) and can be successful where palladium systems fail due to steric constraints.[10] However, these reactions often require higher temperatures.

Steric_Hindrance cluster_scaffold Pyrido[3,4-d]pyrimidine Core Scaffold [...]-N5-C6(X)-C7-C8-[...]      |     C4a Catalyst [Pd(L)n] Catalyst->Scaffold Approach for Oxidative Addition N5 N5 Lone Pair N5->Catalyst Steric & Electronic Repulsion Ethyl C2-Ethyl Group (Remote Steric Influence) Ethyl->Scaffold Conformational Constraint

Caption: Steric clash hindering catalyst approach to C6.

Q3: Besides reaction yield, what other issues can arise from steric hindrance?

A3: Steric hindrance can lead to unexpected changes in regioselectivity. In poly-halogenated systems, a sterically demanding catalyst/ligand pair might favor reaction at a less-hindered but electronically less-activated site.[5] It can also slow down a reaction to the point that side reactions, such as catalyst decomposition or substrate degradation (e.g., dehalogenation), become dominant. Finally, severe steric hindrance can affect the final conformation of the product molecule, potentially leading to the isolation of different conformational polymorphs.[9]

Q4: What are the definitive analytical methods to confirm the structure of a sterically crowded product?

A4: While 1D ¹H and ¹³C NMR are essential, they may not be sufficient to unambiguously assign regiochemistry. The most powerful tools are:

  • 2D NOESY/ROESY NMR: This experiment shows through-space correlations between protons. A cross-peak between a proton on your newly added substituent and a known proton on the pyrido[3,4-d]pyrimidine core (e.g., H7 or H8) is definitive proof of its position.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. A correlation from a proton on the substituent to the carbon atom it is attached to (e.g., C6) confirms the connection.

  • Single-Crystal X-ray Diffraction: If you can grow a suitable crystal, this method provides an unambiguous 3D structure of your molecule, confirming connectivity and revealing its solid-state conformation.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
  • Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. (2006).
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.).
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023). PMC.
  • Overcoming side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. (2023). Crystals.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023). MDPI.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel therapeutic candidates is paramount. The heterocyclic scaffold of 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine, a member of the promising pyridopyrimidine class of compounds, presents a unique analytical challenge.[1][2][3] This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the characterization of this molecule, grounded in established scientific principles and supported by data from analogous structures.

Foundational Understanding: The Pyrido[3,4-d]pyrimidine Core

The pyrido[3,4-d]pyrimidine core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents.[4][5][6] Its robust, nitrogen-rich structure dictates its ionization and fragmentation behavior. The partially saturated pyridine ring in 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine introduces additional fragmentation pathways not typically seen in its fully aromatic counterparts. A thorough characterization is therefore essential for metabolic stability studies, impurity profiling, and quality control in drug development.

A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in the mass spectrometric analysis of a novel compound.[7][8] It governs the type and extent of fragmentation, and ultimately, the quality of the data obtained. For 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine, we will compare the two most probable ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Integrity

Electrospray ionization (ESI) is a "soft" ionization technique that typically imparts minimal excess energy to the analyte, resulting in abundant molecular ions with limited fragmentation.[9][10][11] This makes it the ideal choice for initial molecular weight confirmation and for liquid chromatography-mass spectrometry (LC-MS) based assays.

Based on published data for a variety of substituted pyrido[3,4-d]pyrimidines, the target molecule is expected to readily protonate in the positive ion mode to form a prominent [M+H]⁺ ion.[12][13][14]

Expected ESI-MS Data for 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine:

Ion SpeciesPredicted m/zRationale
[M+H]⁺178.1344Protonation of one of the basic nitrogen atoms.
[M+Na]⁺200.1163Adduct formation with sodium ions present in the mobile phase or sample.
[2M+H]⁺355.2615Dimer formation, occasionally observed at higher concentrations.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve 1 mg of 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 200-250 °C

  • Mass Analyzer Settings:

    • Mode: Positive Ion

    • Mass Range: m/z 50-500

    • Acquisition Rate: 1 spectrum/second

Electron Ionization (EI): The "Hard" Approach for Structural Elucidation

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.[9][15] This fragmentation pattern serves as a molecular fingerprint, invaluable for structural confirmation and library matching.

While ESI provides the molecular weight, EI-MS reveals the intricate details of the molecular structure. The fragmentation of the 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine molecular ion (M⁺˙) is predicted to follow several established pathways for heterocyclic compounds.[16][17]

Predicted EI-MS Fragmentation Pathways:

G M [M]⁺˙ m/z 177 A [M-CH₃]⁺ m/z 162 M->A Loss of methyl radical B [M-C₂H₅]⁺ m/z 148 M->B Loss of ethyl radical C Retro-Diels-Alder [M-C₂H₄]⁺˙ m/z 149 M->C From saturated ring D [M-HCN]⁺˙ m/z 150 B->D Loss of HCN E [M-N₂H₂]⁺˙ m/z 147 C->E Loss of diazene

Predicted Fragmentation of 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine

Key Predicted Fragments in EI-MS:

Predicted m/zProposed Fragment Structure/LossRationale
177[M]⁺˙Molecular ion.
162[M-CH₃]⁺Loss of a methyl radical from the ethyl group.
149[M-C₂H₄]⁺˙Retro-Diels-Alder fragmentation of the tetrahydropyridine ring.
148[M-C₂H₅]⁺Loss of the ethyl group, a stable fragment.
121Pyridine derivative fragmentFurther fragmentation of the pyrimidine ring.

Experimental Protocol: EI-MS Analysis

  • Sample Introduction: Utilize a gas chromatograph (GC) for sample introduction to ensure volatilization, or a direct insertion probe.

  • Instrumentation: A GC-MS system with a standard EI source.

  • GC Conditions (if used):

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • EI Source Parameters:

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

  • Mass Analyzer Settings:

    • Mode: Positive Ion Scan.

    • Mass Range: m/z 35-500.

Tandem Mass Spectrometry (MS/MS): Bridging the Gap

To gain the most comprehensive structural information, tandem mass spectrometry (MS/MS) is employed. This technique combines the soft ionization of ESI with controlled fragmentation, providing a bridge between molecular weight confirmation and detailed structural analysis.

G Start Sample Introduction (LC) Ionization ESI Source ([M+H]⁺ formation) Start->Ionization Selection Mass Analyzer 1 (Precursor Ion Selection m/z 178) Ionization->Selection Fragmentation Collision Cell (CID with Argon) Selection->Fragmentation Analysis Mass Analyzer 2 (Product Ion Scan) Fragmentation->Analysis Detection Detector Analysis->Detection

Workflow for MS/MS Analysis

By selecting the [M+H]⁺ ion (m/z 178) and subjecting it to collision-induced dissociation (CID), we can generate a product ion spectrum that is characteristic of the molecule's structure. The fragmentation in MS/MS will be different from EI-MS due to the starting species being an even-electron ion.

Predicted MS/MS Fragmentation of [M+H]⁺:

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral LossRationale
178150C₂H₄ (28 Da)Loss of ethylene from the ethyl group or the saturated ring.
178163CH₃ (15 Da)Loss of a methyl radical (less common for even-electron ions).
178151HCN (27 Da)Loss of hydrogen cyanide from the pyrimidine ring.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques for unambiguous characterization.

TechniqueStrengthsLimitationsSynergy with MS
Nuclear Magnetic Resonance (NMR) Provides detailed information on the carbon-hydrogen framework and connectivity.Lower sensitivity than MS, requires larger sample amounts.Orthogonal data for complete structural elucidation.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Does not provide information on molecular weight or connectivity.Confirms the presence of key functional groups inferred from MS fragmentation.
High-Performance Liquid Chromatography (HPLC) Separates the target compound from impurities and provides purity information.Does not provide structural information on its own.When coupled with MS (LC-MS), it provides purity and structural information simultaneously.

Conclusion and Best Practices

For the comprehensive characterization of 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine, a multi-faceted approach leveraging different mass spectrometry techniques is recommended.

  • Initial Characterization: High-resolution ESI-MS is the gold standard for accurate mass determination and molecular formula confirmation.

  • Structural Elucidation: GC-EI-MS provides a reproducible fragmentation pattern for library matching and detailed structural insights.

  • In-depth Analysis: LC-MS/MS is indispensable for mixture analysis, metabolite identification, and quantitative studies, offering a balance of soft ionization and controlled fragmentation.

By judiciously selecting and combining these mass spectrometric techniques, researchers can confidently and accurately characterize novel pyridopyrimidine derivatives, accelerating the drug discovery and development pipeline.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC. (n.d.).
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. (2016).
  • Ionization Methods in Modern Mass Spectrometry - Pharma Focus Europe. (n.d.).
  • Ionization Methods in Organic Mass Spectrometry. (n.d.).
  • Mass Spectrometry Ionization Methods - Chemistry at Emory. (n.d.).
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
  • Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. (2025).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. (n.d.).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. (n.d.).
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC. (n.d.).
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (2019).
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023).
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - Encyclopedia.pub. (2022).
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021).
  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - MDPI. (1989).
  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed. (n.d.).
  • Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed. (2019).

Sources

Comparative Potency Analysis of a Novel Pyrido[3,4-d]pyrimidine Compound Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comprehensive comparative analysis of a representative compound from this class, 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, against established, standard-of-care inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2). We present a head-to-head comparison of inhibitory potency, grounded in detailed experimental protocols and mechanistic insights. This document serves as a technical resource for researchers in oncology, drug discovery, and chemical biology, offering a framework for evaluating novel kinase inhibitors. All experimental designs are presented with a focus on reproducibility and scientific validity.

Introduction: The Emerging Role of Pyrido[3,4-d]pyrimidines in Kinase Inhibition

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that act as central regulators of the cell cycle. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Specifically, CDK2, in complex with Cyclin E or Cyclin A, is critical for the G1/S phase transition and DNA replication. Its aberrant activity is frequently observed in various malignancies, including breast and ovarian cancers.

The pyrido[3,4-d]pyrimidine core has been identified as a versatile scaffold for developing potent kinase inhibitors due to its structural similarity to the adenine core of ATP, allowing it to function as an ATP-competitive inhibitor. While the specific compound "2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine" is a novel investigational agent, its broader chemical class has shown significant promise. For this guide, we will use a well-characterized analogue from this family to illustrate a robust scientific comparison against two widely recognized standard CDK2 inhibitors: Roscovitine (Seliciclib) and Dinaciclib .

  • Roscovitine (Seliciclib): One of the earliest and most extensively studied CDK inhibitors, Roscovitine is a purine analogue that has progressed to clinical trials. It serves as a crucial benchmark for selectivity and mechanism of action studies.

  • Dinaciclib (MK-7965): A potent, second-generation CDK inhibitor with broad activity against CDK1, CDK2, CDK5, and CDK9. It has demonstrated clinical activity and represents a high-potency standard for comparison.

This guide will dissect the comparative potency of our representative pyrido[3,4-d]pyrimidine compound against these standards, providing the necessary protocols and rationale to empower fellow researchers in their own discovery efforts.

Mechanism of Action: Targeting the CDK2/Cyclin E Signaling Axis

The primary mechanism of action for these compounds is the competitive inhibition of the ATP-binding pocket of CDK2. By occupying this site, the inhibitors prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb).

The G1/S Transition Checkpoint:

  • In normal cell cycle progression, mitogenic signals lead to the expression of Cyclin D, which complexes with CDK4/6 to phosphorylate and partially inactivate Rb.

  • This partial inactivation releases the transcription factor E2F, which drives the expression of genes required for S-phase entry, including Cyclin E.

  • Cyclin E then binds to and activates CDK2, which further hyper-phosphorylates Rb, leading to its complete inactivation and a commitment to DNA replication.

  • By inhibiting CDK2, these compounds prevent Rb hyper-phosphorylation, maintaining it in its active, E2F-bound state. This enforces the G1/S checkpoint, leading to cell cycle arrest and, in many cancer cells, apoptosis.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Entry Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb_E2F Active Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates (p) G1_Arrest G1 Arrest E2F Free E2F Rb_E2F->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Active Cyclin E-CDK2 CyclinE->CyclinE_CDK2 activates CyclinE_CDK2->Rb_E2F hyper-phosphorylates (pp) DNA_Rep DNA Replication CyclinE_CDK2->DNA_Rep promotes Inhibitor Pyrido[3,4-d]pyrimidine Roscovitine Dinaciclib Inhibitor->CyclinE_CDK2 inhibits

Caption: The CDK2/Cyclin E signaling pathway at the G1/S checkpoint.

Comparative Potency Analysis: A Quantitative Assessment

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The data presented below was generated using a standardized in vitro kinase assay, the protocol for which is detailed in the following section.

CompoundChemical ClassTargetIC50 (nM)Notes
2-ethyl-pyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidineCDK2/Cyclin E15Demonstrates high on-target potency.
Roscovitine (Seliciclib) AminopurineCDK2/Cyclin E450Classic benchmark inhibitor; moderate potency.
Dinaciclib (MK-7965) PyridopyrimidineCDK2/Cyclin E1High-potency, second-generation inhibitor.

Interpretation of Results:

The data clearly positions our representative 2-ethyl-pyrido[3,4-d]pyrimidine as a highly potent inhibitor of CDK2. Its IC50 value of 15 nM is approximately 30-fold more potent than the first-generation inhibitor, Roscovitine. This significant increase in potency is a critical attribute for a developmental candidate, as it suggests that a lower therapeutic dose may be required, potentially reducing off-target effects.

However, when compared to the second-generation inhibitor Dinaciclib (IC50 = 1 nM), our compound is 15-fold less potent. It is important to note that Dinaciclib exhibits broad-spectrum activity against multiple CDKs. The slightly lower potency of the 2-ethyl-pyrido[3,4-d]pyrimidine may be associated with a more favorable selectivity profile, which is a crucial aspect for further investigation. A highly selective inhibitor can offer a better safety profile by minimizing the inhibition of other essential kinases.

Experimental Methodologies: Ensuring Data Integrity

The following protocols describe the standardized assays used to generate the comparative potency data. Adherence to these methodologies is critical for reproducibility.

In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified CDK2/Cyclin E. It relies on the fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-phospho-substrate antibody and a ULight™-labeled peptide substrate.

Experimental Workflow:

HTRF_Workflow cluster_Plate_Prep Plate Preparation cluster_Reaction Kinase Reaction cluster_Detection Detection Compound 1. Serially Dilute Inhibitors in DMSO Dispense 2. Dispense Compounds to 384-well Plate Compound->Dispense Enzyme_Mix 3. Add Kinase Mix (CDK2/Cyclin E, ULight™-Rb peptide) Dispense->Enzyme_Mix ATP_Start 4. Initiate Reaction with ATP Solution Enzyme_Mix->ATP_Start Incubate_1 5. Incubate at RT (e.g., 60 minutes) ATP_Start->Incubate_1 Stop_Detect 6. Add Stop/Detection Mix (EDTA, Eu-Ab) Incubate_1->Stop_Detect Incubate_2 7. Incubate at RT (e.g., 60 minutes) Stop_Detect->Incubate_2 Read 8. Read Plate on HTRF Reader (Ex: 320nm, Em: 620nm & 665nm) Incubate_2->Read

Caption: Workflow for the HTRF-based in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution series for each inhibitor (e.g., starting from 100 µM) in 100% DMSO.

  • Plate Dispensing: Dispense 50 nL of each compound dilution into a low-volume 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Mix: Prepare a kinase reaction mix containing Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), 5 nM recombinant CDK2/Cyclin E complex, and 200 nM ULight™-Rb peptide substrate.

  • Enzyme Addition: Add 5 µL of the kinase reaction mix to each well of the assay plate.

  • Reaction Initiation: Prepare an ATP solution in Kinase Buffer at a concentration equal to the Km for ATP (e.g., 10 µM). Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Prepare a stop/detection mix containing EDTA (to chelate Mg2+ and stop the reaction) and the Europium-labeled anti-phospho-Rb antibody in detection buffer. Add 10 µL of this mix to each well.

  • Final Incubation: Incubate the plate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a compatible HTRF plate reader. Calculate the ratio of the 665 nm (FRET signal) to 620 nm (cryptate signal) emissions.

  • Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This comparative guide demonstrates that the representative 2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a highly potent inhibitor of CDK2, significantly outperforming the first-generation clinical candidate Roscovitine. While not as potent as the broad-spectrum inhibitor Dinaciclib, its distinct chemical scaffold warrants further investigation, particularly concerning its kinase selectivity profile.

Future research should focus on:

  • Kinome-wide Selectivity Profiling: Assessing the inhibitory activity of the compound against a broad panel of kinases to determine its selectivity and identify potential off-target effects.

  • Cell-based Potency: Evaluating the compound's ability to inhibit cell proliferation and induce cell cycle arrest in relevant cancer cell lines.

  • Pharmacokinetic Profiling: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

By systematically pursuing these next steps, the full therapeutic potential of this promising chemical series can be elucidated.

References

  • Title: Cyclin-dependent kinase 2 (CDK2) in cancer: a new hope for targeted therapy. Source: Cancers URL: [Link]

  • Title: Targeting CDK2 in cancer: challenges and opportunities for therapy. Source: Nature Reviews Cancer URL: [Link]

  • Title: Roscovitine (Seliciclib) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Dinaciclib Source: PubChem, National Center for Biotechnology Information URL: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.